![molecular formula C22H19FN4O2 B2367612 N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260996-72-2](/img/structure/B2367612.png)
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole, pyrrole, and phenyl rings, as well as the fluorine and methyl substituents, could potentially allow for a variety of chemical transformations .Scientific Research Applications
Anti-Inflammatory Activity
A derivative of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which is closely related to the compound , was synthesized and shown to possess significant anti-inflammatory activity. This suggests potential therapeutic applications in conditions where inflammation is a critical factor (Sunder & Maleraju, 2013).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, structurally similar to the compound of interest, demonstrated potent antifungal and apoptotic effects against various Candida species. This indicates potential utility in the development of new antifungal agents, particularly for treating infections caused by Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Properties
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which are chemically related to the compound in focus, were synthesized and demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The presence of fluorine atoms in these compounds was observed to enhance their antimicrobial effectiveness (Parikh & Joshi, 2014).
Antitumor Activities
Several derivatives of N-substituted acetamide, which include structures similar to the compound of interest, have shown promising antitumor activities. This suggests potential applications in cancer research and treatment (Zhu, 2015).
Safety and Hazards
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14-5-8-16(9-6-14)21-25-22(29-26-21)19-4-3-11-27(19)13-20(28)24-17-10-7-15(2)18(23)12-17/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHMPTIZHQHIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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